Dimethyl 2,3-difluorosuccinate

Conformational Analysis Stereochemistry 19F NMR Spectroscopy

Dimethyl 2,3-difluorosuccinate (CAS 74398-81-5; molecular formula C₆H₈F₂O₄; MW 182.12 g/mol) is a vicinal difluoro diester belonging to the class of 2,3-difluorosuccinic acid derivatives. The compound exists as two diastereomers—erythro (meso, CAS 363-59-7) and threo (racemic, CAS 71974-84-0 for the (2R,3R) enantiomer)—whose distinct three-dimensional conformations are governed by the well-established fluorine gauche effect, wherein vicinal C–F bonds preferentially adopt a gauche rather than anti arrangement.

Molecular Formula C6H8F2O4
Molecular Weight 182.12 g/mol
Cat. No. B12842050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-difluorosuccinate
Molecular FormulaC6H8F2O4
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)F)F
InChIInChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
InChIKeyHTCDJPGLTNCTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,3-Difluorosuccinate: A Vicinal Difluoro Building Block for Stereochemically Defined Synthesis


Dimethyl 2,3-difluorosuccinate (CAS 74398-81-5; molecular formula C₆H₈F₂O₄; MW 182.12 g/mol) is a vicinal difluoro diester belonging to the class of 2,3-difluorosuccinic acid derivatives [1]. The compound exists as two diastereomers—erythro (meso, CAS 363-59-7) and threo (racemic, CAS 71974-84-0 for the (2R,3R) enantiomer)—whose distinct three-dimensional conformations are governed by the well-established fluorine gauche effect, wherein vicinal C–F bonds preferentially adopt a gauche rather than anti arrangement [2]. First reported in the 1980s via SF₄/HF-mediated deoxyfluorination of tartrate esters, the compound has recently been fully characterized by X-ray crystallography and updated NMR spectroscopy [3]. With a computed LogP of 0.8, a predicted density of 1.245 g/cm³, and a boiling point of 68–70 °C at 0.7 Torr, it serves as a conformationally biased intermediate for pharmaceutical candidate synthesis, chiral ligand preparation, fluorinated polymer design, and peptide foldamer engineering [1][2].

Why Dimethyl 2,3-Difluorosuccinate Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Succinate Analogs


Generic substitution of dimethyl 2,3-difluorosuccinate with simpler succinate esters (e.g., dimethyl succinate or dimethyl 2-fluorosuccinate) is not scientifically valid for applications that exploit the compound's distinctive vicinal difluoro motif. The two adjacent C–F bonds impose a well-characterized gauche conformational preference that is absent in non-fluorinated analogs and fundamentally different in magnitude and stereochemical consequence from a single C–F bond in mono-fluorinated derivatives [1]. This gauche effect translates into measurable differences in NMR coupling constants (³JHF ~15–32 Hz for erythro vs. threo diastereomers), lipophilicity (ΔLogP ≈ +0.4 vs. dimethyl succinate), and solid-state packing as revealed by X-ray crystallography [1][2]. In polymeric materials, the diastereomeric identity (syn vs. meso) of the vicinal difluoro unit produces divergent crystallization kinetics, an effect not replicable with mono-fluorinated or non-fluorinated diol monomers [3]. For procurement decisions, specifying the correct diastereomer (erythro/meso vs. threo/chiral) is critical because they yield different molecular conformations and therefore different downstream performance characteristics.

Quantitative Differentiation Evidence for Dimethyl 2,3-Difluorosuccinate Against Closest Analogs


Conformational Differentiation via Fluorine Gauche Effect: Erythro vs. Threo ³JHF NMR Coupling Constants

Dimethyl 2,3-difluorosuccinate diastereomers display distinctly different ³JHF coupling constants that directly report on their preferred solution conformations governed by the fluorine gauche effect. For 2,3-difluorosuccinate derivatives, the threo stereoisomers exhibit a near-maximal trans ³JHF coupling constant of approximately 32 Hz, indicating dominant population of conformer c in which the C–F bonds are gauche to each other. In contrast, the erythro stereoisomers show intermediate ³JHF values of 15–20 Hz, consistent with dominant population of conformers b where both C–H/C–F gauche relationships contribute [1]. The non-fluorinated comparator dimethyl succinate provides no ³JHF coupling signal whatsoever, making it impossible to probe or control conformation via this mechanism.

Conformational Analysis Stereochemistry 19F NMR Spectroscopy

Lipophilicity Modulation: XLogP3 Comparison of Dimethyl 2,3-Difluorosuccinate vs. Dimethyl Succinate

Introduction of the vicinal difluoro motif onto the succinate scaffold produces a measurable increase in computed lipophilicity. Dimethyl 2,3-difluorosuccinate has a PubChem-computed XLogP3-AA value of 0.8, while the non-fluorinated analog dimethyl succinate has an XLogP3 value of 0.4 [1][2]. This ΔLogP of +0.4 units reflects the lipophilic contribution of the two C–F bonds. For comparison, dimethyl 2-fluorosuccinate (mono-fluoro analog, MW 164.13) would be expected to contribute an intermediate LogP shift, though experimentally validated values are not available from the same computational method.

Physicochemical Properties Lipophilicity Drug Design

Stereospecific Synthesis: 96% Yield for Meso Diastereomer via SF₄/HF Deoxyfluorination of Dimethyl L-Tartrate

The meso (erythro) diastereomer of dimethyl 2,3-difluorosuccinate can be obtained in 96% isolated yield by treating dimethyl (+)-L-tartrate with sulfur tetrafluoride in the presence of excess hydrogen fluoride [1]. This high-yielding, stereospecific route via the intermediate dimethyl (−)-(2S:3S)-2-fluoro-3-hydroxysuccinate stands in marked contrast to the synthesis of the threo diastereomer, which proceeds in only 23% yield from dimethyl meso-tartrate due to competing elimination side reactions [2]. The non-fluorinated analog dimethyl succinate is a commodity chemical produced by simple Fischer esterification of succinic acid in near-quantitative yield and does not require specialized fluorinating reagents.

Synthetic Methodology Deoxyfluorination Process Chemistry

Diastereomer-Dependent Crystallization Kinetics in Fluorinated Polyesters

When syn- and meso-2,3-difluoro butanediol (derivable from the corresponding 2,3-difluorosuccinate esters) are copolymerized with dimethyl succinate to form polyesters, the two diastereomeric series display different crystallization kinetics. Time-resolved synchrotron SAXS and WAXD experiments revealed that meso oligomers exhibit slower crystallization kinetics than syn oligomers, a difference tentatively attributed to the stronger tendency of the meso configuration to adopt gauche C–F bond conformations [1]. The non-fluorinated polyester analog (poly(butylene succinate)) lacks this stereochemically tunable crystallization behavior. This demonstrates that the diastereomeric identity of the vicinal difluoro building block directly influences bulk material properties.

Polymer Chemistry Materials Science Crystallization Kinetics

19F NMR as an Orthogonal Analytical Handle for Stereochemical Assignment and Quality Control

The vicinal difluoro motif in dimethyl 2,3-difluorosuccinate generates a second-order AA'XX' spin system in ¹H and ¹⁹F NMR spectra that provides diagnostic coupling constants for stereochemical assignment and diastereomeric purity determination [1]. Critically, the ³JHF coupling constants within each diastereomeric series (erythro vs. threo) are essentially independent of the nature of the carboxylate substituent, making them robust stereochemical fingerprints [1]. The non-fluorinated analog dimethyl succinate offers no ¹⁹F NMR signal, and the mono-fluorinated analog dimethyl 2-fluorosuccinate provides only one ¹⁹F resonance without the vicinal coupling information needed for conformational analysis. Recently, the compound's ¹H, ¹³C, and ¹⁹F NMR data have been fully updated and assigned, and the X-ray crystal structure reported for the first time, establishing a comprehensive characterization benchmark [2].

Analytical Chemistry Quality Control 19F NMR Spectroscopy

High-Value Application Scenarios Where Dimethyl 2,3-Difluorosuccinate Provides Demonstrable Advantage


Stereochemically Defined Chiral Building Block for Asymmetric Ligand Synthesis

Dimethyl 2,3-difluorosuccinate—particularly the meso form accessible in 96% yield from dimethyl L-tartrate —serves as a precursor to chiral ligands for asymmetric catalysis. The vicinal difluoro motif imposes a predictable gauche conformation that pre-organizes the ligand scaffold, while the methyl ester groups enable facile derivatization to amides, acids, or alcohols. The distinct ³JHF coupling constants (~32 Hz for threo, ~15–20 Hz for erythro) provide a built-in NMR quality control marker to verify diastereomeric integrity at each synthetic step, a capability absent in non-fluorinated ligand precursors .

Fluorinated Peptide Foldamer Cores with Predictable Secondary Structure

Incorporation of 2,3-difluorosuccinic acid (obtained by hydrolysis of the dimethyl ester) into peptide backbones yields foldamers whose secondary structure is governed by the fluorine gauche effect . The erythro and threo diastereomers produce qualitatively different backbone topologies despite identical amino acid sequences—the erythro form adopts an extended conformation (C–F bonds anti), while the threo form adopts a bent conformation (C–F bonds gauche). This diastereomer-dependent conformational control, demonstrated in bis-(S)-phenylalanine amide derivatives of 2,3-difluorosuccinic acid, is not achievable with non-fluorinated succinic acid linkers, which lack the stereoelectronic bias necessary for predictable folding .

Fluorinated Polyester Materials with Diastereomer-Tunable Crystallization Behavior

Dimethyl 2,3-difluorosuccinate can be reduced to the corresponding syn- or meso-2,3-difluoro butanediol, which upon copolymerization with dimethyl succinate yields polyesters in which the diastereomeric identity of the difluoro unit controls crystallization kinetics . Meso-derived oligomers crystallize more slowly than syn-derived oligomers—a difference attributed to the stronger gauche conformational preference in the meso configuration—while high-molecular-weight polymers from both diastereomers exhibit identical equilibrium melting points and enthalpies. This enables process engineers to tune processing windows (e.g., injection molding cycle times) by diastereomer selection without compromising final thermal performance, a design parameter absent from conventional poly(butylene succinate) .

Preclinical Candidate Optimization via Controlled Lipophilicity and Conformational Restriction

In medicinal chemistry programs, dimethyl 2,3-difluorosuccinate offers a dual advantage: a computed XLogP3 increase of +0.4 units relative to dimethyl succinate for modulated membrane permeability , combined with the fluorine gauche effect that restricts conformational freedom in a predictable, diastereomer-dependent manner . When incorporated as a linker or core scaffold in lead compounds, the vicinal difluoro motif can simultaneously tune logD, reduce the entropic penalty of target binding by pre-organizing the bioactive conformation, and serve as a ¹⁹F NMR probe for in-cell pharmacokinetic tracking via ¹⁹F MRI or NMR spectroscopy—advantages unavailable with non-fluorinated or mono-fluorinated succinate isosteres.

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